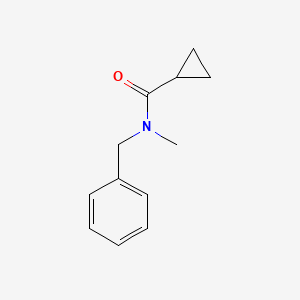
4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide, commonly known as CCMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CCMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.83 g/mol.
作用機序
The mechanism of action of CCMS is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. CCMS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in the growth and proliferation of cancer cells. CCMS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
CCMS has been shown to have various biochemical and physiological effects. In cancer research, CCMS has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce metastasis (the spread of cancer to other parts of the body). In inflammation research, CCMS has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurological disorders, CCMS has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
CCMS has several advantages for lab experiments, including its high purity, solubility in organic solvents, and ability to target specific enzymes and signaling pathways. However, CCMS also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
将来の方向性
There are several future directions for CCMS research, including the development of new synthesis methods to improve yields and purity, the identification of new therapeutic applications, and the optimization of dosing and administration methods. Additionally, further research is needed to fully understand the mechanism of action of CCMS and its potential side effects. Overall, CCMS has shown promising potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
CCMS can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 5-chloro-2-methoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CCMS. The synthesis of CCMS has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
科学的研究の応用
CCMS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells through its ability to target specific enzymes and signaling pathways. Inflammation research has shown that CCMS can reduce inflammation by inhibiting the activity of inflammatory mediators. In neurological disorders, CCMS has been shown to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-11(4-5-12(9)16)21(18,19)17-13-8-10(15)3-6-14(13)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXTWAFSDSOMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
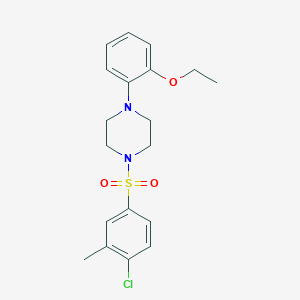
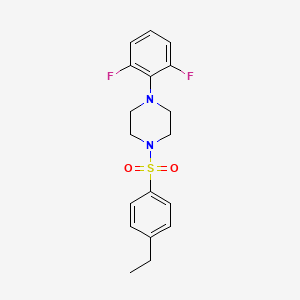

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
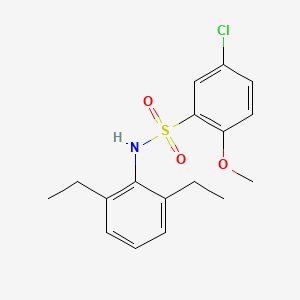
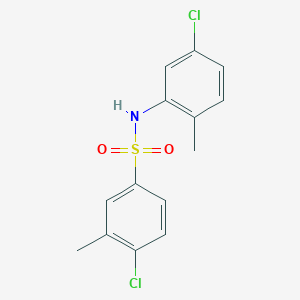
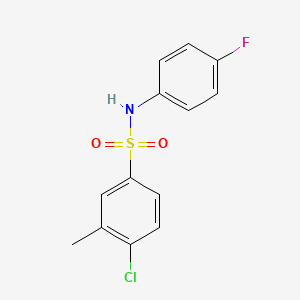


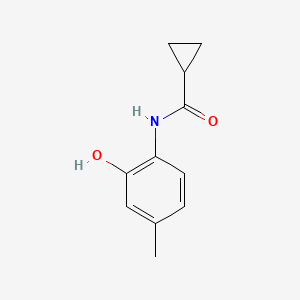
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
